1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole
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Description
1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole is a chemical compound with the molecular formula C23H23NO2 . It is offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole group attached to a benzyl group and a dioxaspiro group . The molecular weight of this compound is 345.43 .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds related to "1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole" have been synthesized and evaluated for pharmacological activities. For example, the synthesis and evaluation of spirodecane derivatives as potential dopamine agonists have been reported, although they showed no central nervous system activity, one analogue demonstrated potent dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).
Antihypertensive Activity
Antihypertensive activities have been observed in compounds with similar structures, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting the potential of these compounds in treating hypertension through various mechanisms including alpha-adrenergic receptor blockade (Caroon et al., 1981).
Biosynthesis in Plants
Research into benzoxazinoids biosynthesis in dicot plants has revealed the presence of compounds structurally related to indoles, highlighting their role in plant defense mechanisms and potential applications in agricultural biotechnology (Schullehner et al., 2008).
Synthesis for Antioxidant and Antiproliferative Activities
Studies have demonstrated the synthesis and biological evaluation of new chalcone derivatives as anti-inflammatory agents, indicating the potential therapeutic applications of these compounds in inflammation-related conditions (Rehman et al., 2022). Furthermore, the antioxidant and photoprotective capacities of indole derivatives have been explored, showing promising results for applications in dermatology and cancer prevention (Demurtas et al., 2019).
Anticancer Properties
The synthesis and evaluation of indole-3-carbinol derivatives, such as 1-benzyl-indole-3-carbinol, have been studied for their anti-proliferative and anti-estrogenic properties in human breast cancer cells, suggesting potential as therapeutic agents in cancer treatment (Nguyen et al., 2010).
Properties
IUPAC Name |
1-benzyl-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-6-18(7-3-1)16-24-17-21(20-8-4-5-9-22(20)24)19-10-12-23(13-11-19)25-14-15-26-23/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBTSMKXOAWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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